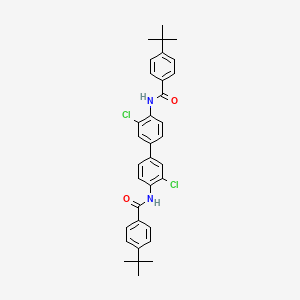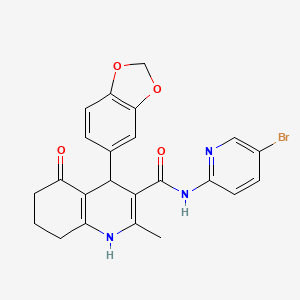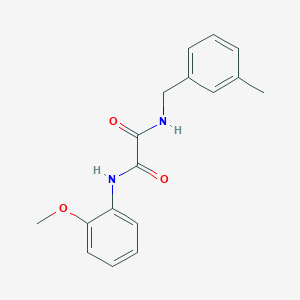
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(3,3'-dichloro-4,4'-biphenyldiyl)bis(4-tert-butylbenzamide), commonly known as DBC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBC is a member of the benzamides family and is known for its unique properties, including its ability to inhibit protein-protein interactions.
作用機序
The mechanism of action of DBC involves its ability to inhibit protein-protein interactions. It does this by binding to the hydrophobic pockets of proteins, which are responsible for protein-protein interactions. This binding prevents the interaction between proteins, thereby inhibiting various biological processes.
Biochemical and Physiological Effects:
DBC has been shown to have various biochemical and physiological effects. In cancer research, DBC has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. DBC has also been shown to have anti-inflammatory effects, which could potentially be used in the treatment of various inflammatory diseases.
実験室実験の利点と制限
DBC has several advantages for lab experiments, including its stability, solubility, and specificity. However, it also has some limitations, including its toxicity and potential for off-target effects. Therefore, caution must be exercised when using DBC in lab experiments.
将来の方向性
There are several future directions for the use of DBC in scientific research. One potential application is in the development of new cancer therapies, where DBC could be used as a potential drug candidate. DBC could also be used in the study of various biological processes, including protein-protein interactions and inflammation. Additionally, the development of new analogs of DBC could lead to the discovery of more potent and selective inhibitors of protein-protein interactions.
Conclusion:
In conclusion, DBC is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBC has been shown to have several biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells and its anti-inflammatory effects. While there are some limitations to the use of DBC in lab experiments, its potential applications in various fields make it an exciting area of research for the future.
合成法
DBC can be synthesized through a multi-step process involving the reaction of 3,3'-dichloro-4,4'-biphenyldicarboxylic acid with tert-butylamine, followed by the reaction with thionyl chloride and 4-tert-butylaniline. The resulting product is then purified through column chromatography to obtain DBC in its pure form.
科学的研究の応用
DBC has been widely used in scientific research due to its potential applications in various fields. One of its primary applications is in the field of cancer research, where it has been shown to inhibit the growth and proliferation of cancer cells. DBC has also been used in the study of protein-protein interactions, which play a crucial role in various biological processes.
特性
IUPAC Name |
4-tert-butyl-N-[4-[4-[(4-tert-butylbenzoyl)amino]-3-chlorophenyl]-2-chlorophenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34Cl2N2O2/c1-33(2,3)25-13-7-21(8-14-25)31(39)37-29-17-11-23(19-27(29)35)24-12-18-30(28(36)20-24)38-32(40)22-9-15-26(16-10-22)34(4,5)6/h7-20H,1-6H3,(H,37,39)(H,38,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZZGQNTIPRWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(tert-butyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5014910.png)
![N-(3,4-dichlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycine](/img/structure/B5014929.png)
![2-[6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5014935.png)
![5-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5014954.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5014961.png)

![2-methyl-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5014978.png)
![2-{[(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5014996.png)

![3-[2-(4-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5015007.png)
![3-(4-fluorobenzyl)-5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazole](/img/structure/B5015015.png)
![3-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}oxy)-N-(2-phenylethyl)benzamide](/img/structure/B5015016.png)

![5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5015024.png)